4-chloro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
4-chloro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro-substituted benzamide group and a methoxyethyl sulfanyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired benzamide derivative. The reaction conditions often involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity in microorganisms. In the context of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-{2-(4-sulfamoylphenyl)ethyl}benzamide: Similar structure with a sulfamoylphenyl group instead of the thiadiazole ring.
2-{[5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl}benzamide: Contains a triazole ring and a furyl group.
Uniqueness
4-chloro-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiadiazole ring and the methoxyethyl sulfanyl group differentiates it from other benzamide derivatives and contributes to its diverse range of applications .
Properties
Molecular Formula |
C12H12ClN3O2S2 |
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Molecular Weight |
329.8 g/mol |
IUPAC Name |
4-chloro-N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C12H12ClN3O2S2/c1-18-6-7-19-12-16-15-11(20-12)14-10(17)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3,(H,14,15,17) |
InChI Key |
IXGLOUZLCDTYPX-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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